4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
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Overview
Description
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a compound extensively utilized in the field of glycoscience. This compound is a derivative of D-glucitol and is often employed in biochemical assays and research related to carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
The primary target of this compound is the regulation of blood glucose levels . It is extensively utilized in the field of biomedicine and plays a pivotal role in the management of diverse ailments including diabetes .
Mode of Action
The compound exerts its antidiabetic effects by actively regulating blood glucose levels
Biochemical Pathways
Given its role in glycemic control, it can be inferred that it likely interacts with pathways related to glucose metabolism .
Pharmacokinetics
It is known that the compound is solid in its physical state, soluble in ethanol, and has a melting point of 123-125°c (lit) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels, contributing to its antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using isopropylidene and trityl groups to prevent unwanted reactions.
Acetylation: The protected glucitol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Deprotection: The final step involves the selective removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-glucitol are protected using isopropylidene and trityl groups.
Acetylation in Bulk: The protected glucitol is acetylated in large reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glucitol derivatives.
Scientific Research Applications
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is used in various scientific research applications:
Chemistry: Studying carbohydrate chemistry and glycan synthesis.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Researching potential therapeutic applications, including antidiabetic and anticancer properties.
Industry: Used in the synthesis of complex carbohydrates and glycan-based materials
Comparison with Similar Compounds
Similar Compounds
4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol: Similar structure but lacks the trityl group.
1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol: Differently substituted glucitol derivative.
Uniqueness
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is unique due to its specific protecting groups, which make it particularly useful in glycoscience research for studying complex carbohydrate structures and interactions .
Properties
IUPAC Name |
[(4aS,6R,7R,7aR)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3/t25-,26+,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOENFNIYAKGMHW-JUDWXZBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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